molecular formula C22H11ClF3N3O2S B12142429 (5Z)-2-(3-chlorophenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3-chlorophenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12142429
M. Wt: 473.9 g/mol
InChI Key: VXGKBNLYXVFMMC-WQRHYEAKSA-N
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Description

The compound (5Z)-2-(3-chlorophenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure combining a thiazole ring, a triazole ring, and a furan ring, each contributing to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3-chlorophenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiazole, the thiazole ring is formed through cyclization reactions.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

    Attachment of the Furan Ring: The furan ring is incorporated through a Friedel-Crafts acylation reaction, using appropriate furan derivatives.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under basic or acidic conditions to facilitate the formation of the Z-configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3-chlorophenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can reduce specific functional groups within the molecule.

    Substitution: Halogenation or nitration reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substituting Agents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fused heterocyclic systems.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity, due to its complex structure and functional groups.

Medicine

In medicinal chemistry, researchers explore its potential as a lead compound for drug development, targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (5Z)-2-(3-chlorophenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its effects depends on its application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(3-chlorophenyl)-5-(benzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-(3-chlorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5Z)-2-(3-chlorophenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its combination of a trifluoromethyl group and a furan ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with enhanced properties.

Properties

Molecular Formula

C22H11ClF3N3O2S

Molecular Weight

473.9 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H11ClF3N3O2S/c23-15-6-2-4-13(10-15)19-27-21-29(28-19)20(30)18(32-21)11-16-7-8-17(31-16)12-3-1-5-14(9-12)22(24,25)26/h1-11H/b18-11-

InChI Key

VXGKBNLYXVFMMC-WQRHYEAKSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3

Origin of Product

United States

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